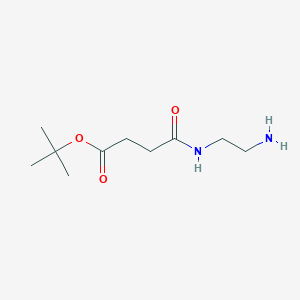
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-Methylpyridin-3-yl)oxy)benzaldehyd ist eine organische Verbindung mit der Summenformel C13H11NO2. Es ist ein Derivat von Benzaldehyd, bei dem der Benzolring durch eine 6-Methylpyridin-3-yloxy-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((6-Methylpyridin-3-yl)oxy)benzaldehyd beinhaltet typischerweise die Reaktion von 6-Methylpyridin-3-ol mit 3-Formylphenylboronsäure in Gegenwart eines geeigneten Katalysators. Eine gängige Methode besteht darin, 6-Methylpyridin-3-ol und 3-Formylphenylboronsäure in Dichlormethan zu lösen, gefolgt von der Zugabe von Pyridin als Base. Die Reaktionsmischung wird dann bei Raumtemperatur gerührt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 3-((6-Methylpyridin-3-yl)oxy)benzaldehyd nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-((6-Methylpyridin-3-yl)oxy)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Der Benzolring kann elektrophil aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Elektrophil aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Halogene (z. B. Br2) und Nitriermittel (z. B. HNO3).
Hauptprodukte, die gebildet werden
Oxidation: 3-((6-Methylpyridin-3-yl)oxy)benzoesäure.
Reduktion: 3-((6-Methylpyridin-3-yl)oxy)benzylalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
3-((6-Methylpyridin-3-yl)oxy)benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antifungizide Eigenschaften.
Medizin: Wird wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese von Verbindungen mit therapeutischen Eigenschaften.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-((6-Methylpyridin-3-yl)oxy)benzaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten Wege können variieren, aber sie beinhalten oft die Bindung an spezifische Stellen auf Zielmolekülen, was zu Veränderungen in ihrer Aktivität oder Funktion führt .
Wirkmechanismus
The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoesäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Aldehydgruppe.
3-((4-Chlorobenzyl)oxy)benzaldehyd: Ähnliche Struktur, aber mit einer Chlorobenzylgruppe anstelle einer Methylpyridinylgruppe.
Einzigartigkeit
3-((6-Methylpyridin-3-yl)oxy)benzaldehyd ist einzigartig aufgrund des Vorhandenseins der 6-Methylpyridin-3-yloxy-Gruppe, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht ihn zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, insbesondere bei der Synthese neuer organischer Moleküle und potenzieller Therapeutika.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-(6-methylpyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-5-6-13(8-14-10)16-12-4-2-3-11(7-12)9-15/h2-9H,1H3 |
InChI-Schlüssel |
VQICFLJJZUHQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)OC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)

![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)

![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)



![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)


